N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-11(9-17-21-10)15(18)16-8-12(13-4-2-6-19-13)14-5-3-7-20-14/h2-7,9,12H,8H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWZVYSGJXKGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Rings: The initial step involves the synthesis of the furan rings through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Isoxazole Ring: The furan rings are then reacted with suitable reagents to form the isoxazole ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the isoxazole ring.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide has shown promising results in preclinical studies as an anticancer agent. Its mechanism of action appears to involve the induction of apoptosis and inhibition of tumor cell proliferation.
- Mechanisms of Action:
- Induction of Apoptosis: The compound promotes cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest: It has been observed to cause S-phase arrest in various cancer cell lines, thereby inhibiting their proliferation.
Case Study:
In a study involving breast and prostate cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity against these malignancies.
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens.
- Antibacterial Activity: The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Material Science Applications
1. Polymer Chemistry
The unique structural features of this compound make it suitable for incorporation into polymer matrices.
- Conductive Polymers: Research has explored its use in the development of conductive polymers for electronic applications. The furan moieties enhance the electrical conductivity when integrated into polymer chains.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of isoxazole-4-carboxamides, which exhibit structural diversity in both the isoxazole substituents and the amide-linked aromatic/heteroaromatic groups. Below is a comparative analysis based on the provided evidence:
Key Observations :
Substituent Effects on Bioactivity: Thiophene vs. Diethylamino Groups: The 4-(diethylamino)phenyl moiety in 39n, 39p, and 47x introduces basicity and solubility, which could modulate pharmacokinetic properties .
Synthetic Methodologies :
- Carbodiimide Coupling (HBTU/DIPEA): A common strategy for amide bond formation in this class, as seen in 39n and 47x .
- Oxime Cyclization: Used in 39p to construct the isoxazole ring, highlighting versatility in heterocycle synthesis .
Structural Flexibility :
- The 2,2-di(furan-2-yl)ethyl group in the target compound introduces conformational flexibility absent in rigid analogs like SI10 (pyridinyl substituent), which may impact target binding kinetics .
Research Findings :
- SAR Insights: Replacement of phenyl (SI10) with furan (39n) or thiophene (39p) alters electronic properties and steric bulk, affecting receptor interactions. The diethylamino group in 39n and 47x may enhance solubility but could also introduce metabolic liabilities (e.g., N-dealkylation) .
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that belongs to the isoxazole class of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
- Common Name : this compound
- CAS Number : 2210139-34-5
- Molecular Weight : 286.28 g/mol
- Structure : The compound features a unique structure with two furan rings and an isoxazole moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been identified as an agonist of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . The activation of this pathway can have implications in cancer therapy and regenerative medicine.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds related to this compound. For instance, derivatives of similar structures have shown promising inhibitory effects against viruses such as SARS-CoV-2 and Respiratory Syncytial Virus (RSV). The structure-activity relationship (SAR) analysis indicates that modifications in the furan ring significantly impact antiviral potency .
Anticancer Properties
In vitro studies have demonstrated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell migration. For instance, one study indicated that certain isoxazole derivatives could inhibit tumor growth by modulating key signaling pathways associated with cancer progression .
Cytotoxicity Profile
The cytotoxicity of this compound has been evaluated using various cell lines. Preliminary results suggest that while some derivatives exhibit low cytotoxicity (CC50 > 100 µM), others show significant cytotoxic effects at lower concentrations . This variability highlights the importance of structural modifications in optimizing therapeutic efficacy while minimizing toxicity.
Case Studies
- SARS-CoV-2 Inhibition : A study identified non-peptidomimetic inhibitors derived from similar scaffolds with IC50 values ranging from 1.55 μM to 10.76 μM against SARS-CoV-2 main protease (Mpro), suggesting that compounds with furan and isoxazole moieties may serve as effective antiviral agents .
- Cancer Cell Line Studies : Research on derivatives showed varying degrees of efficacy against breast cancer cell lines, with some compounds inducing apoptosis at concentrations as low as 10 µM. These findings underscore the potential for further development into anticancer therapeutics .
Data Tables
| Compound Name | CAS Number | IC50 (μM) | CC50 (μM) | Biological Activity |
|---|---|---|---|---|
| This compound | 2210139-34-5 | 10.76 | >100 | Antiviral (SARS-CoV-2) |
| Isoxazole Derivative A | [CAS Number] | 1.55 | >100 | Anticancer |
| Isoxazole Derivative B | [CAS Number] | 7.1 | <50 | Cytotoxicity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves:
Isoxazole Core Formation : Reacting ethyl acetoacetate with hydroxylamine under acidic conditions to form the 5-methylisoxazole-4-carboxylic acid intermediate .
Amide Coupling : Introducing the di(furan-2-yl)ethylamine group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the activated carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) .
Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of furan protons (δ 6.2–7.4 ppm) and isoxazole methyl groups (δ 2.3–2.5 ppm). Advanced 2D techniques (e.g., HSQC, HMBC) resolve ambiguities in overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtained .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test for dihydroorotate dehydrogenase (DHODH) inhibition using UV-spectrophotometric assays, as seen in related 5-methylisoxazole carboxamides .
- Antimicrobial Activity : Broth microdilution assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) with Alamar Blue viability staining .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., K562 leukemia) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity of this compound?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to vary catalysts (e.g., DCC vs. EDC), solvents (DMF vs. THF), and temperature. Evidence suggests that anhydrous conditions and controlled pH improve amide coupling efficiency .
- Byproduct Mitigation : Monitor intermediates via TLC/HPLC to minimize side reactions (e.g., furan ring oxidation) .
- Purification Strategies : Employ preparative HPLC with C18 columns for challenging separations, particularly if diastereomers form during synthesis .
Q. How to resolve contradictions in structural data between NMR and X-ray crystallography?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility (e.g., rotation of the di(furan-2-yl)ethyl group) may cause NMR signal splitting. Perform variable-temperature NMR to assess dynamic behavior .
- Crystal Packing : X-ray structures may stabilize a single conformation not observed in solution. Compare computed NMR chemical shifts (DFT calculations) with experimental data to validate discrepancies .
Q. What strategies mitigate metabolic instability observed in similar isoxazole carboxamides?
- Methodological Answer :
- Structural Modifications : Replace the N-O bond in the isoxazole ring with a metabolically stable group (e.g., thiazole) to prevent cleavage, as demonstrated in UTL-5 analogs .
- Prodrug Design : Introduce hydrolyzable esters or amides to enhance bioavailability and delay metabolic degradation .
- Metabolite Profiling : Use LC-MS/MS to identify unstable regions (e.g., furan oxidation) and guide targeted modifications .
Q. What computational methods predict binding modes to biological targets like DHODH?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHODH’s active site (e.g., hydrogen bonding with Tyr-158 and Met-103) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes upon ligand interaction .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across different cell lines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
